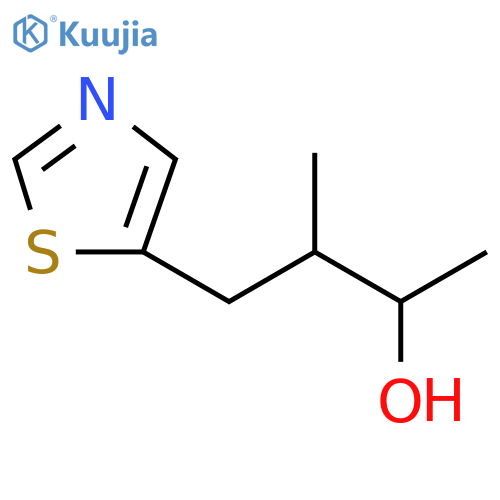Cas no 1565093-88-0 (3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol)

1565093-88-0 structure
商品名:3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 5-Thiazolepropanol, α,β-dimethyl-
- 3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol
-
- インチ: 1S/C8H13NOS/c1-6(7(2)10)3-8-4-9-5-11-8/h4-7,10H,3H2,1-2H3
- InChIKey: ZVWKMZRCDUYUMB-UHFFFAOYSA-N
- ほほえんだ: C(C1SC=NC=1)C(C)C(O)C
じっけんとくせい
- 密度みつど: 1.121±0.06 g/cm3(Predicted)
- ふってん: 284.3±15.0 °C(Predicted)
- 酸性度係数(pKa): 14.92±0.20(Predicted)
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1625743-0.25g |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 0.25g |
$801.0 | 2023-07-10 | ||
| Enamine | EN300-1625743-1000mg |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 1000mg |
$699.0 | 2023-09-22 | ||
| Enamine | EN300-1625743-250mg |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 250mg |
$642.0 | 2023-09-22 | ||
| Enamine | EN300-1625743-2.5g |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 2.5g |
$1707.0 | 2023-07-10 | ||
| Enamine | EN300-1625743-5.0g |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 5.0g |
$2525.0 | 2023-07-10 | ||
| Enamine | EN300-1625743-10000mg |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 10000mg |
$3007.0 | 2023-09-22 | ||
| Enamine | EN300-1625743-0.1g |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 0.1g |
$767.0 | 2023-07-10 | ||
| Enamine | EN300-1625743-10.0g |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 10.0g |
$3746.0 | 2023-07-10 | ||
| Enamine | EN300-1625743-500mg |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 500mg |
$671.0 | 2023-09-22 | ||
| Enamine | EN300-1625743-100mg |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 100mg |
$615.0 | 2023-09-22 |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
1565093-88-0 (3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol) 関連製品
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
